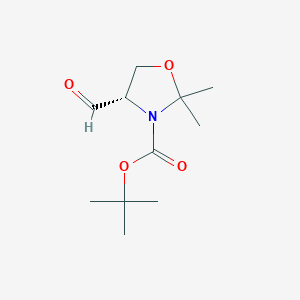

5-Isothiazolemethanol

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 5-Isothiazolemethanol often involves versatile templates like 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, which can undergo nucleophilic ring-opening followed by cyclization processes. This approach enables the creation of a diverse array of 2-phenyl-4,5-functionalized oxazoles, showcasing the flexibility and utility of such templates in synthesizing complex heterocyclic structures (Misra & Ila, 2010).

Molecular Structure Analysis

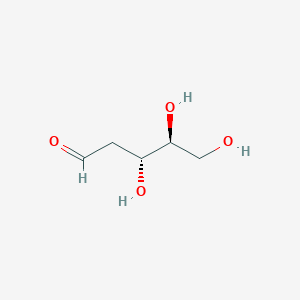

Isothiazoles, including derivatives like 5-Isothiazolemethanol, exhibit unique molecular structures that influence their chemical reactivity and physical properties. The analysis of these structures often involves X-ray crystallography and NMR spectroscopy, providing insights into the arrangement of atoms, bond lengths, angles, and the overall 3D conformation of the molecules.

Chemical Reactions and Properties

Isothiazole derivatives participate in various chemical reactions, including photochromic ring-closing reactions, spontaneous elimination, and substitution reactions, as seen in 4,5-Dibenzothienylthiazoles. Such reactions demonstrate the reactivity of the isothiazole ring and its potential for creating new chemical entities with interesting properties and applications (Nakagawa, Nakashima, & Kawai, 2012).

Physical Properties Analysis

The physical properties of 5-Isothiazolemethanol and related compounds, such as solubility, melting point, and boiling point, are critical for their application in various domains. The solubility of isothiazole derivatives in different solvents, for example, is essential for their use in chemical synthesis and pharmaceutical formulations (Chen et al., 2017).

Chemical Properties Analysis

The chemical properties of isothiazoles, including 5-Isothiazolemethanol, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are fundamental to their behavior in chemical reactions. The functionalization of the isothiazole ring, through reactions like lithiation and subsequent reactions with electrophiles, highlights the versatility of these compounds in organic synthesis (Bunch, Krogsgaard‐Larsen, & Madsen, 2002).

Scientific Research Applications

-

Chemistry : Isothiazoles are being intensively developed due to their wide range of selective transformations and high biological activity. They are used in the synthesis of various compounds, including biologically active substances and ligands for metal complexes . For instance, a simple, rapid, and eco-friendly synthesis of isothiazoles has been developed using ammonium thiocyanate .

-

Biology : Isothiazoles have shown potential in the design and synthesis of a wide range of biologically active substances. Some representatives of isothiazoles have proven to be synergists of bioactive substances, which opens the way to lower the doses of drugs used and is especially important in cancer chemotherapy . 5-Isothiazolemethanol is used to prepare 1β-methylcarbapenems with isothiazoloethenyl side chains that exhibit antibacterial activities .

-

Medicine : Isothiazole derivatives have demonstrated high potential in the design and synthesis of a wide range of biologically active substances, which are of great interest in medicine. They have been used in the development of effective new drugs . For instance, 5-Isothiazolemethanol is used to prepare 1β-methylcarbapenems with isothiazoloethenyl side chains that exhibit antibacterial activities . Hydrochlorothiazide, a thiazide diuretic (water pill), is used to treat high blood pressure and fluid retention .

-

Pharmacology : Isothiazole derivatives have shown high potential in the design and synthesis of a wide range of biologically active substances, which are of great interest in pharmacology. They have been used in the development of effective new drugs . Some representatives of isothiazoles have proven to be synergists of bioactive substances, which opens the way to lower the doses of drugs used and is especially important in cancer chemotherapy .

-

Agriculture : Isothiazoles have been used in the development of plant protection chemicals. Some representatives of isothiazoles have proven to be synergists of bioactive substances, which opens the way to lower the doses of pesticides used .

-

Environmental Science : While there isn’t specific information on the use of 5-Isothiazolemethanol in environmental science, the broader class of isothiazoles and their derivatives could potentially have impacts on the environment due to their use in various fields such as agriculture . Understanding these impacts is an important area of study in environmental science .

-

Photophysical Properties : Isothiazoles have been studied for their photophysical properties. A study has investigated the photophysical properties of an isothiazole-pyrene hybrid molecule . This could have potential applications in the field of photochemistry and materials science.

-

Industrial Applications : Isothiazoles and their derivatives have found applications in various industrial sectors. They are used in agrochemicals and as photographic sensitizers .

-

Synthetic Applications : Isothiazoles have been used in the synthesis of various compounds. A neat synthesis of isothiazoles has been developed using ammonium thiocyanate . This method also provides a valuable synthetic route of β-enaminones .

-

Antibacterial Activities : 5-Isothiazolemethanol is used to prepare 1β-methylcarbapenems with isothiazoloethenyl side chains that exhibit antibacterial activities . This could have potential applications in the field of medicine and pharmacology.

-

Photophysical Properties : Isothiazoles have been studied for their photophysical properties. A study has investigated the photophysical properties of an isothiazole-pyrene hybrid molecule . This could have potential applications in the field of photochemistry and materials science.

-

Industrial Applications : Isothiazoles and their derivatives have found applications in various industrial sectors. They are used in agrochemicals and as photographic sensitizers .

-

Synthetic Applications : Isothiazoles have been used in the synthesis of various compounds. A neat synthesis of isothiazoles has been developed using ammonium thiocyanate . This method also provides a valuable synthetic route of β-enaminones .

-

Antibacterial Activities : 5-Isothiazolemethanol is used to prepare 1β-methylcarbapenems with isothiazoloethenyl side chains that exhibit antibacterial activities . This could have potential applications in the field of medicine and pharmacology.

Safety And Hazards

Isothiazolinones, including 5-Isothiazolemethanol, are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity. Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards .

Future Directions

properties

IUPAC Name |

1,2-thiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-3-4-1-2-5-7-4/h1-2,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJLMGHKRZLAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339900 | |

| Record name | 5-Isothiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isothiazolemethanol | |

CAS RN |

1710-66-3 | |

| Record name | 5-Isothiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)

![1,3,4,6-Tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B30993.png)